N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-24-16-7-6-15-19-14(9-22(15)21-16)11-4-5-12(18)13(8-11)20-17(23)10-2-3-10/h4-10H,2-3H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLBMZFODVVUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure incorporating a chloro substituent, a methoxy group, and an amide functional group, which are pivotal in its pharmacological properties.
- Molecular Formula : C₁₇H₁₅ClN₄O₂
- Molecular Weight : 342.8 g/mol
- CAS Number : 946323-20-2
- Structure : The compound contains an imidazo[1,2-b]pyridazine core linked to a cyclopropanecarboxamide moiety.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Activity
The compound has been studied for its ability to inhibit the vascular endothelial growth factor (VEGF) signaling pathway, which is crucial in tumor angiogenesis. In vitro studies have demonstrated that derivatives of this compound can significantly suppress the proliferation of VEGF-stimulated human umbilical vein endothelial cells (HUVECs) with IC50 values as low as 0.30 nM. Furthermore, in vivo studies using mouse xenograft models have shown that oral administration of related compounds can effectively inhibit tumor growth in human lung adenocarcinoma models .
Antimicrobial Properties
Preliminary evaluations suggest that this compound may possess antimicrobial activity. The presence of the imidazo[1,2-b]pyridazine core is thought to contribute to this effect by interacting with bacterial enzymes or disrupting cellular processes critical for microbial survival.
The biological mechanisms underlying the activity of this compound involve interaction with specific molecular targets such as enzymes and receptors that regulate cellular processes. The structural features allow it to bind effectively to these targets, modulating their activity and leading to desired therapeutic effects.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential:
| Compound Name | Structural Similarities | Unique Features |
|---|---|---|
| N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide | Contains an imidazo[1,2-b]pyridazine core | Different substitution pattern on the phenyl ring |
| 4-Chloro-5-(dimethylamino)-pyridazinone | Shares a pyridazine structure | Different functional groups affecting biological activity |
| 5-(4-Methoxyphenyl)-substituted derivatives | Similar phenyl ring substitutions | Variations in additional substituents leading to different properties |
This table illustrates how variations in substituents and structural configurations can influence the biological activity and potential applications of these compounds.
Case Studies
Several case studies have highlighted the efficacy of related compounds derived from the imidazo[1,2-b]pyridazine family:
- VEGF Inhibition : A study demonstrated that a compound similar to this compound inhibited VEGF receptor 2 kinase with an IC50 value of 0.95 nM, showcasing its potential as a therapeutic agent against cancer .
- Antimicrobial Testing : Another study explored the antimicrobial efficacy of imidazo[1,2-b]pyridazine derivatives against various bacterial strains, revealing promising results that warrant further investigation into their mechanisms and applications in infectious diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane vs. Cyclopentane Carboxamide Derivatives
The closest structural analog is N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide (CAS 946217-68-1, ). Key differences include:
- Ring size : Cyclopropane (3-membered) vs. cyclopentane (5-membered).
- Metabolic stability : Cyclopropane’s rigidity may slow oxidative metabolism by cytochrome P450 enzymes compared to cyclopentane.
Substitution Patterns in Related Imidazopyridazine Derivatives
- N-(5-(6-(2-Fluoro-5-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(Trifluoromethyl)phenyl)pivalamide (CAS 1383619-76-8, ): Key differences: Replacement of cyclopropanecarboxamide with a pivalamide (tert-butyl) group and introduction of a trifluoromethyl (-CF₃) substituent. Impact: The electron-withdrawing -CF₃ group enhances metabolic stability and may improve target binding affinity through hydrophobic interactions.
Heterocyclic Core Modifications
Compounds like (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile () share a fused heterocyclic core but lack the imidazopyridazine moiety. These analogs prioritize hydrogen-bonding interactions via carbonyl and nitrile groups, whereas the target compound leverages the imidazopyridazine’s planar aromaticity for π-π stacking.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | clogP* |
|---|---|---|---|---|---|
| N-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide | Imidazo[1,2-b]pyridazine | 6-OCH₃, 2-Cl, cyclopropanecarboxamide | C₂₀H₁₇ClN₄O₂ | 392.83 | ~2.1 |
| N-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide | Imidazo[1,2-b]pyridazine | 6-OCH₃, 2-Cl, cyclopentanecarboxamide | C₂₂H₂₁ClN₄O₂ | 420.88 | ~3.5 |
| N-(5-(6-(2-Fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide | Imidazo[1,2-b]pyridazine | 6-(2-Fluoro-5-methoxyphenyl), 2-CF₃, pivalamide | C₂₇H₂₂F₄N₄O₂ | 534.49 | ~4.2 |
| (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile | Thiazolo[3,2-a]pyrimidine | 4-Cyanobenzylidene, 5-methylfuran-2-yl, nitrile | C₂₂H₁₃N₃O₃S | 403.42 | ~1.8 |
*clogP values estimated using fragment-based methods.
Research Findings and Implications
- Cyclopropane vs. Cyclopentane : The smaller cyclopropane ring in the target compound may enhance solubility and reduce hepatotoxicity risks compared to cyclopentane derivatives, which are more lipophilic and prone to accumulation in lipid-rich tissues .
- Trifluoromethyl Substitution (): The -CF₃ group improves metabolic stability and target selectivity, as seen in kinase inhibitors like osimertinib .
- Synthetic Flexibility : Routes such as HATU-mediated couplings () and condensation reactions () enable rapid diversification of the imidazopyridazine scaffold for structure-activity relationship (SAR) studies.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C6 of imidazo-pyridazine, cyclopropane geometry) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected for C₁₉H₁₆ClN₄O₂) .
- HPLC-PDA : Quantifies purity (>95%) and detects trace impurities .
- X-ray crystallography : Resolves stereochemical ambiguities in the cyclopropane-carboxamide moiety .
What in vitro assays are used for initial biological screening?
Q. Basic Research Focus
- Kinase inhibition assays : ADP-Glo™ Kinase Assay screens activity against VEGFR2, EGFR, or Aurora kinases at 1–10 µM concentrations .
- Cell viability assays : MTT or CellTiter-Glo® tests in cancer cell lines (e.g., HepG2, MCF-7) assess IC₅₀ values .
- Binding affinity studies : Surface plasmon resonance (SPR) measures dissociation constants (KD) for target proteins .
How can computational modeling predict binding modes with biological targets?
Q. Advanced Research Focus
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with methoxy groups) .
- Quantum mechanical calculations : Gaussian 09 optimizes ligand geometry and calculates electrostatic potential maps for reactivity analysis .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
How do structural modifications impact pharmacokinetic properties?
Q. Advanced Research Focus
- Substituent effects :
- Cyclopropane carboxamide : Enhances metabolic stability by reducing CYP450 oxidation .
- Methoxy group at C6 : Improves solubility but may reduce blood-brain barrier penetration .
- SAR studies : Analogues with fluorophenyl or methylthio groups show 2–5x higher bioavailability in rodent models .
- LogP optimization : Replacing chlorophenyl with trifluoromethyl lowers LogP from 3.2 to 2.7, improving aqueous solubility .
How to resolve contradictions in reported biological activity data?
Q. Advanced Research Focus
- Assay standardization : Compare IC₅₀ values using consistent cell lines (e.g., NCI-60 panel) and ATP concentrations .
- Off-target profiling : Selectivity screens against 100+ kinases (Eurofins KinaseProfiler™) identify non-specific binding .
- Data normalization : Use Z-score or % inhibition relative to positive controls (e.g., staurosporine) .
What methodologies assess metabolic stability and toxicity?
Q. Advanced Research Focus
- Liver microsome assays : Incubate with human/rat microsomes to measure half-life (t½) and identify CYP450 metabolites via LC-MS/MS .
- AMES test : Evaluates mutagenicity with S. typhimurium TA98/TA100 strains at 0.1–100 µg/mL .
- hERG inhibition : Patch-clamp electrophysiology screens for cardiac toxicity risks (IC₅₀ < 10 µM is flagged) .
What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
Q. Advanced Research Focus
- Catalyst loading : Reduce Pd catalyst from 5 mol% to 1 mol% via ligand optimization (e.g., XPhos) to minimize costs .
- Process control : In-line FTIR monitors reaction progression and detects intermediates .
- Crystallization : Use anti-solvent (e.g., hexane) addition under controlled cooling to prevent cyclopropane ring opening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
